molecular formula C8H11BrN2O B2837243 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole CAS No. 1783961-40-9

4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole

Cat. No.: B2837243
CAS No.: 1783961-40-9
M. Wt: 231.093
InChI Key: AXSCIXPTJGGSEB-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole is a heteroaryl halide and a derivative of pyrazole. This compound is notable for its unique structure, which includes a bromine atom, two methyl groups, and an oxetane ring attached to the pyrazole core. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole can be achieved through various methods. One common approach involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-3,5-dimethyl-1-(oxetan-3-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-5-8(9)6(2)11(10-5)7-3-12-4-7/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSCIXPTJGGSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2COC2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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